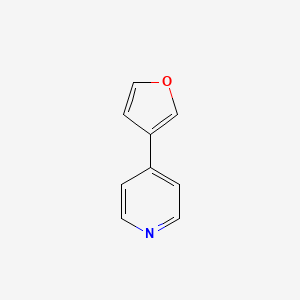
methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate, also known as N-methyl-4-bromo-7-methoxyindole-2-carboxamide, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the indole-2-carboxamide family, which is a group of compounds found in nature that are known to have a variety of biological effects. This compound has been studied extensively due to its potential applications in drug discovery and development, as well as its use in other scientific research applications.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate has a variety of scientific research applications. It has been used in a number of studies to investigate the structure and function of proteins and enzymes, as well as to study the effects of drugs on the human body. In addition, it has been used to study the effects of different compounds on the immune system and to study the effects of different compounds on the development of cancer cells.
Mecanismo De Acción
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate is believed to act by binding to specific sites on proteins and enzymes, which can then lead to changes in the structure and/or function of the protein or enzyme. This binding can also lead to changes in the activity of the protein or enzyme, which can then lead to changes in the physiological effects of the compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, it has been shown to possess anti-inflammatory and anti-cancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a cost-effective compound for use in research. In addition, it can be used in a variety of different experiments due to its ability to bind to proteins and enzymes. However, one limitation is that it is not very stable, which can make it difficult to store and use in experiments.
Direcciones Futuras
The potential applications of methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate are vast and the possibilities for future research are numerous. One potential area of research is in the development of new drugs that target specific proteins and enzymes. Another potential area of research is in the development of new compounds that possess anti-inflammatory and anti-cancer activities. Additionally, further research could be conducted to explore the effects of this compound on different cell types and diseases. Finally, research could be conducted to further explore the potential of this compound as an inhibitor of acetylcholinesterase.
Métodos De Síntesis
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate can be synthesized through a number of different methods. The most common method involves the condensation of 4-bromo-7-methoxyindole-2-carboxylic acid with an amine in the presence of an acid catalyst. This reaction produces the desired compound in yields of up to 90%. Other methods of synthesis include the reaction of 4-bromo-7-methoxyindole-2-carboxylic acid with a methyl halide, such as methyl iodide, or the reaction of 4-bromo-7-methoxy-1H-indole-2-carboxylic acid with a methyl ester, such as methyl acetate.
Propiedades
IUPAC Name |
methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(12)6-5-8(11(14)16-2)13-10(6)9/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSNQXFCTYWYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B6599226.png)
![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)
![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)



![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)


![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)


